molecular formula C5H6BrClF3N3 B6276253 1-[4-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanamine hydrochloride CAS No. 2763754-73-8

1-[4-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanamine hydrochloride

Cat. No. B6276253
CAS RN: 2763754-73-8
M. Wt: 280.5
InChI Key:
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Description

1-[4-Bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanamine hydrochloride, otherwise known as 1-[4-Bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanamine HCl or simply 1-BTMH, is an organobromine compound that has been widely used in scientific research as a reagent, catalyst, and ligand. 1-BTMH is a water-soluble compound that has a wide range of applications, including organic synthesis, medicinal chemistry, and biochemistry. It is also used as a building block for other organic compounds.

Mechanism of Action

1-BTMH acts as a ligand in organic synthesis and as a catalyst in biochemistry. In organic synthesis, 1-BTMH binds to the substrate molecules and facilitates the formation of desired products. In biochemistry, 1-BTMH binds to enzymes and other proteins and helps to speed up the rate of biochemical reactions.
Biochemical and Physiological Effects
1-BTMH has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as protein kinases, and to modulate the activity of other proteins, such as transcription factors. It has also been found to have antioxidant activity and to modulate the activity of certain signaling pathways.

Advantages and Limitations for Lab Experiments

1-BTMH has several advantages for laboratory experiments. It is a water-soluble compound, making it easy to work with in aqueous solutions. It is also relatively inexpensive and can be easily synthesized from readily available starting materials. However, 1-BTMH can be toxic if ingested or inhaled, and should be handled with caution in the laboratory.

Future Directions

1-BTMH has a wide range of applications in scientific research, and there are many potential future directions for its use. It could be used to synthesize new drug compounds, to study the structure and function of proteins and enzymes, and to modulate the activity of signaling pathways. It could also be used to develop new catalysts and ligands for organic synthesis, and to develop new methods for drug delivery. Additionally, 1-BTMH could be used to study the effects of environmental pollutants on biochemical pathways, and to develop new strategies for environmental remediation.

Synthesis Methods

1-BTMH can be synthesized from the reaction between 4-bromo-1-trifluoromethyl-1H-imidazole and an excess of hydrochloric acid. The reaction is carried out at room temperature and produces 1-BTMH in a yield of approximately 80%. The reaction can be further optimized by varying the reaction conditions, such as temperature and reaction time.

Scientific Research Applications

1-BTMH has been used in a variety of scientific research applications, including organic synthesis, medicinal chemistry, and biochemistry. It has been used as a reagent, catalyst, and ligand in organic synthesis, and as a building block for other organic compounds. In medicinal chemistry, 1-BTMH has been used to synthesize various drug compounds, such as antifungal agents and anti-cancer drugs. In biochemistry, 1-BTMH has been used to study the structure and function of proteins, enzymes, and other biomolecules.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 1-[4-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanamine hydrochloride involves the reaction of 4-bromo-1-(trifluoromethyl)-1H-imidazole-2-carbaldehyde with methylamine followed by reduction of the resulting imine to the corresponding amine. The amine is then reacted with hydrochloric acid to form the hydrochloride salt of the final product.", "Starting Materials": [ "4-bromo-1-(trifluoromethyl)-1H-imidazole-2-carbaldehyde", "Methylamine", "Hydrochloric acid" ], "Reaction": [ "Step 1: 4-bromo-1-(trifluoromethyl)-1H-imidazole-2-carbaldehyde is reacted with excess methylamine in the presence of a suitable solvent and a catalyst to form the corresponding imine.", "Step 2: The resulting imine is reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to form the corresponding amine.", "Step 3: The amine is then reacted with hydrochloric acid to form the hydrochloride salt of the final product, 1-[4-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanamine hydrochloride." ] }

CAS RN

2763754-73-8

Product Name

1-[4-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanamine hydrochloride

Molecular Formula

C5H6BrClF3N3

Molecular Weight

280.5

Purity

95

Origin of Product

United States

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